(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol
Description
(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a mercapto (-SH) group at position 5, and a hydroxymethylphenyl moiety at position 2. This structure confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry and agrochemical research.
Synthetic routes typically involve cyclization of thiosemicarbazide precursors or S-alkylation of triazole-thiol intermediates. For example, analogous compounds are synthesized via condensation of 4-amino-5-mercapto-triazoles with aldehydes or ketones, followed by reduction of ketones to secondary alcohols .
Properties
IUPAC Name |
3-[hydroxy(phenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-13(11-7-3-1-4-8-11)14-16-17-15(20)18(14)12-9-5-2-6-10-12/h1-10,13,19H,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFNFBNMROZZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NNC(=S)N2C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401152173 | |
| Record name | 2,4-Dihydro-5-(hydroxyphenylmethyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21358-25-8 | |
| Record name | 2,4-Dihydro-5-(hydroxyphenylmethyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21358-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-(hydroxyphenylmethyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol typically involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol has been investigated for its potential to inhibit bacterial growth and fungal infections. The presence of mercapto groups enhances its reactivity, allowing it to interact with biological targets effectively.
Antidiabetic Effects
Studies have explored the compound's role as an inhibitor of alpha-amylase and alpha-glucosidase enzymes, which are crucial in carbohydrate metabolism. By inhibiting these enzymes, the compound may help manage blood sugar levels, making it a candidate for antidiabetic drug development.
Agricultural Applications
Herbicidal Activity
Recent studies have identified this compound derivatives as potential herbicides. These derivatives demonstrated significant herbicidal activity against specific plant species without causing toxicity to crops like maize and wheat. The mechanism involves the inhibition of phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis .
Coordination Chemistry
Ligand Formation
The compound's mercapto groups allow it to function as a ligand in coordination chemistry. It can form stable complexes with various metal ions, which are useful in catalysis and material science applications. These metal complexes may exhibit enhanced catalytic properties due to the electronic effects of the triazole moiety.
Material Science
Development of Novel Materials
Due to its unique chemical structure, this compound is being explored for the synthesis of novel materials with specific properties. Its ability to form strong bonds with metals makes it suitable for creating advanced materials used in electronics and photonics.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent antimicrobial effects against various bacterial strains. The research highlighted the compound's mechanism of action through disruption of bacterial cell membranes.
Case Study 2: Herbicide Development
In agricultural research focusing on herbicides, derivatives of this compound were tested for their efficacy against common weeds. The results indicated that specific formulations could effectively control weed populations while minimizing harm to crops .
Mechanism of Action
The mechanism of action of (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and chemical behavior of triazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Triazole Derivatives
Structure-Activity Relationships (SAR)
Biological Activity
(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research studies and findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C16H16N4OS
- IUPAC Name : this compound
This structure features a triazole ring with a mercapto group and a phenyl group, contributing to its biological efficacy.
Antimicrobial Properties
Research indicates that derivatives of the triazole framework exhibit notable antimicrobial activity. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with microbial enzymatic pathways or membrane integrity.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 20 | 100 |
Antidiabetic Activity
The compound has also been investigated for its potential antidiabetic effects. It appears to inhibit key enzymes involved in carbohydrate metabolism, such as alpha-amylase and alpha-glucosidase. This inhibition can lead to reduced glucose absorption in the intestine.
Mechanism of Action :
- Enzyme Inhibition : The mercapto group facilitates binding to the active site of these enzymes.
- Blood Glucose Regulation : By slowing carbohydrate digestion, it helps maintain lower blood sugar levels post-meal.
Antitumor Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The following table summarizes findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 7 | Caspase activation leading to apoptosis |
| MCF7 | 10 | Disruption of mitochondrial function |
| A549 | 5 | Induction of oxidative stress |
Case Studies
-
Study on Antimicrobial Effects :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of triazole derivatives against resistant strains of bacteria. Results indicated that this compound showed significant activity against multi-drug resistant E. coli. -
Antidiabetic Research :
Research conducted by Zhang et al. explored the effect of this compound on diabetic rats. The results demonstrated a marked decrease in fasting blood glucose levels after treatment with the compound compared to control groups. -
Antitumor Study :
In a study published in Cancer Letters, researchers found that treatment with this compound led to increased apoptosis in human breast cancer cells through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol, and how do reaction conditions influence yield and purity?
- Methodology : Traditional methods involve refluxing precursors (e.g., 4-amino-5-mercapto-1,2,4-triazole derivatives) with aldehydes in ethanol under acidic conditions, followed by purification via recrystallization . Microwave-assisted synthesis (e.g., 100°C, 150 W, 16 min) can reduce reaction times and improve yields (up to 57–89%) by enhancing reaction homogeneity . Key parameters to optimize include solvent choice (methanol/ethanol), acid catalysts (HCl), and temperature control.
Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic techniques?
- Methodology : Compare spectral data (¹H/¹³C NMR, IR) with literature values for analogous triazole derivatives . High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC or TLC monitors reaction progress and purity . For example, used TLC to track intermediate formation during microwave synthesis.
Q. What preliminary biological screening strategies are recommended for assessing antimicrobial or antiproliferative activity?
- Methodology : Use in vitro assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and cancer cell lines (e.g., MCF-7). evaluated quinolone-triazole hybrids via broth microdilution (MIC values) and MTT assays, noting the importance of solubility (DMSO/PBS) and dose-response curve validation .
Advanced Research Questions
Q. How can computational models (e.g., DFT, QSAR) predict the toxicity or bioactivity of this compound, and how do these predictions align with experimental data?
- Methodology : Use tools like GUSAR and TEST to estimate acute toxicity (LD₅₀) and prioritize compounds for synthesis. classified similar triazoles as low-toxic (LD₅₀ > 1666 mg/kg in rats), but experimental validation via in vivo studies (e.g., serum transaminase levels, hematological profiling) is critical to resolve discrepancies between predicted and observed toxicity .
Q. What challenges arise in resolving crystal structures of triazole derivatives, and how can intermolecular interactions (e.g., hydrogen bonding) be analyzed?
- Methodology : Single-crystal X-ray diffraction (monoclinic P2₁/c space group) requires high-purity samples and cryogenic conditions. reported unit cell parameters (a=7.494 Å, β=97.455°) and hydrogen-bonding networks (O–H···N/S interactions). Use software like SHELX for refinement (R-factor < 0.04) .
Q. How do solvent polarity and reaction pathways influence regioselectivity in triazole functionalization?
- Methodology : Polar aprotic solvents (e.g., N,N-dimethylacetamide) favor nucleophilic substitution at the triazole’s sulfur or nitrogen sites. demonstrated that LiHMDS in THF/DMA promoted amidation at the 3-position, while ethanol/HCl facilitated cyclocondensation . Kinetic vs. thermodynamic control should be assessed via time-resolved NMR.
Q. What strategies can resolve contradictions in biological activity data (e.g., inconsistent MIC values across studies)?
- Methodology : Standardize assay protocols (e.g., inoculum size, incubation time) and validate compound stability under test conditions. and highlighted batch-to-batch purity variations as a key factor; HPLC-MS quantification of active isomers or degradation products is recommended .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
